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molecular formula C14H18N2O3 B8436544 4-(tetrahydropyran-4-ylmethyl)-6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one

4-(tetrahydropyran-4-ylmethyl)-6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B8436544
M. Wt: 262.30 g/mol
InChI Key: PEWHTRGQJHKVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05213605

Procedure details

4.9 g (0.03 mol) of 6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one is introduced into 50 ml of dimethylformamide. At 5° C., 0.79 g (0.033 mol) of sodium hydride is added, and the mixture is stirred for 30 minutes at this temperature. Subsequently, 5.9 g (0.033 mol) of 4-bromomethyltetrahydropyran is added, the mixture is stirred for 3 hours at 60° C., 200 ml of water is added, extraction is carried out twice with methylene chloride, followed by drying and evaporation of the solvent under reduced pressure. There is obtained 5 g (64%) of 4-(tetrahydropyran-4-ylmethyl)-6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one as an oil.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][C:8](=[O:11])[NH:7][C:6]=2[CH:12]=1.CN(C)C=O.[H-].[Na+].Br[CH2:21][CH:22]1[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1>O>[O:25]1[CH2:26][CH2:27][CH:22]([CH2:21][N:7]2[C:6]3[CH:12]=[C:2]([NH2:1])[CH:3]=[CH:4][C:5]=3[O:10][CH2:9][C:8]2=[O:11])[CH2:23][CH2:24]1 |f:2.3|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
NC=1C=CC2=C(NC(CO2)=O)C1
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.79 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5.9 g
Type
reactant
Smiles
BrCC1CCOCC1
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 3 hours at 60° C.
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
by drying
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1CCC(CC1)CN1C(COC2=C1C=C(C=C2)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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